N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride

Description

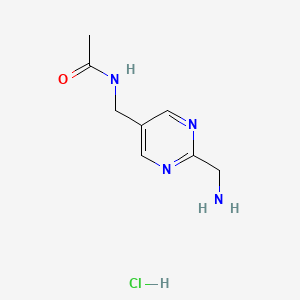

N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride is a pyrimidine derivative featuring an acetamide group attached via a methylene linker to a pyrimidine ring substituted with an aminomethyl moiety. Pyrimidine derivatives are well-documented for their pharmacological relevance, including antifungal, antibacterial, and antitumor activities .

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

N-[[2-(aminomethyl)pyrimidin-5-yl]methyl]acetamide;hydrochloride |

InChI |

InChI=1S/C8H12N4O.ClH/c1-6(13)10-3-7-4-11-8(2-9)12-5-7;/h4-5H,2-3,9H2,1H3,(H,10,13);1H |

InChI Key |

AUUQKEUUZABREB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CN=C(N=C1)CN.Cl |

Origin of Product |

United States |

Biological Activity

N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO, with a molecular weight of approximately 216.67 g/mol. The compound features a pyrimidine ring substituted with an aminomethyl group and an acetamide moiety, which are known for their diverse biological activities. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Research indicates that this compound may function through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes, including potential roles in acid secretion modulation.

- Binding Affinity : Interaction studies reveal that this compound may bind to certain biological targets, influencing their activity and leading to various pharmacological effects.

Antimicrobial Properties

This compound has shown promise in antimicrobial studies. Its structural characteristics suggest potential efficacy against a range of pathogens, although detailed studies are required to establish specific activity levels and mechanisms.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects on various cancer cell lines. For example, structure-activity relationship (SAR) analyses have highlighted the importance of specific functional groups in enhancing anticancer activity .

Case Studies and Experimental Data

-

Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The IC50 values observed in these studies suggest significant potency against certain tumor types.

Compound Cell Line IC50 (µM) This compound A431 < 20 Similar Pyrimidine Derivative MCF7 15 - Mechanistic Studies : Further investigations into the compound's mechanism revealed that it interacts with key proteins involved in cell proliferation and survival pathways, indicating a multifaceted approach to its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Pyrazolo[1,5-a]pyrimidine Derivatives (Compounds 2m, 2n, 2l)

- Structure: These compounds (e.g., (R)-N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-((tetrahydro-2H-pyran-3-yl)amino)phenyl)acetamide) feature a pyrazolo[1,5-a]pyrimidine core instead of a simple pyrimidine. Substituents include cyano, cyclopropylamino, and tetrahydrofuran groups .

- Substituents like cyano and cyclopropylamino enhance electron-withdrawing properties, which may influence metabolic stability compared to the target compound’s aminomethyl group.

- Synthesis : Prepared via Pd(OAc)₂/BINAP-catalyzed coupling reactions in dioxane with Cs₂CO₃ as a base, achieving high purity (96.7–97.6%) .

Pyridine-Based Acetamides

- Example: N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide () and N-(4-amino-5-cyano-6-ethoxy-2-pyridinyl)acetamide ().

- Structure: Pyridine cores with chloro, cyano, methylsulfanyl, or ethoxy substituents.

- Key Differences: Pyridine rings (one nitrogen) vs. pyrimidine (two nitrogens) alter electronic properties and hydrogen-bonding capacity. Substituents like methylsulfanyl or ethoxy may improve lipophilicity but reduce solubility compared to the target’s polar aminomethyl group .

Pyrrolidine Acetamide ()

- Structure: N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide features a pyrrolidine ring and a thioxomethyl group.

- Key Differences :

Functional Group and Pharmacological Implications

*Estimated based on molecular formula.

- Pharmacological Potential: Pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives are associated with kinase inhibition and antimicrobial activity . Pyridine derivatives with chloro/cyano groups () may exhibit pesticidal or antitumor properties . The target compound’s aminomethyl group could enhance solubility and target engagement compared to more lipophilic analogs.

Q & A

Q. How does the pyrimidine core’s electronic configuration influence reactivity compared to pyridine analogs?

- Methodological Answer: Perform Hammett analysis to correlate substituent effects with reaction rates (e.g., nucleophilic substitution). Computational electrostatic potential maps (ESP) highlight electron-deficient regions on the pyrimidine ring, guiding regioselective modifications .

Q. What mechanistic insights explain conflicting reports on this compound’s metabolic stability in vitro vs. in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.